molecular formula C22H20ClN5O B1238651 1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No. B1238651
M. Wt: 405.9 g/mol
InChI Key: JAMPQIXPGFUGOH-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethyl-3-pyrrolyl]-N-(1,2,4-triazol-4-yl)methanimine is a member of pyrroles.

Scientific Research Applications

Synthesis and Structural Properties

  • The compound, as part of a group of 1,2,4-triazole Schiff bases, has been studied for its synthesis, structural investigation, and nonlinear optical (NLO) properties. These compounds exhibit complex three-dimensional networks formed by supramolecular interactions such as hydrogen bonds and π–π interactions, with significant contributions from H⋯H and N⋯H interactions (Maza et al., 2020).
  • Another study reported the isomorphism in two compounds, demonstrating the significant role of weak specific intermolecular interactions like C–H···N hydrogen bonds and π–π interactions in determining crystal packing (Skrzypiec et al., 2012).

Medicinal Chemistry and Biological Applications

  • Some derivatives of the compound were synthesized and investigated for their lipase and α-glucosidase inhibition activities. Among these, certain compounds exhibited significant anti-lipase and anti-α-glucosidase activities, demonstrating potential medicinal applications (Bekircan et al., 2015).
  • A study on 1,2,4-triazole derivatives showed their potential as potent cytotoxic agents against different human cancer cell lines. The study emphasized the strong antitumor activity of these derivatives compared to traditional treatments (Liu et al., 2017).
  • Novel 1,2,4-triazole compounds were synthesized and characterized, with a focus on their potential high anticancer activity. The study involved extensive characterization techniques and computational investigation to elucidate the properties of these compounds (Hammud et al., 2022).

Material Science and Chemistry

  • The synthesis and characterization of novel 1,2,4-triazole and triazolidin derivatives were explored, highlighting the significance of intermolecular interactions in the properties of these compounds. The study also involved density functional theory (DFT) studies to corroborate the experimental findings (Abosadiya et al., 2018).
  • Research on 1,2,4-triazole derivatives incorporated the synthesis, spectroscopic and X-ray characterization of the compounds. The study provided insights into the nature of tetrel bonding interactions and their influence on molecular structure (Ahmed et al., 2020).

properties

Product Name

1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

Molecular Formula

C22H20ClN5O

Molecular Weight

405.9 g/mol

IUPAC Name

(E)-1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C22H20ClN5O/c1-16-11-19(12-26-27-14-24-25-15-27)17(2)28(16)21-7-9-22(10-8-21)29-13-18-3-5-20(23)6-4-18/h3-12,14-15H,13H2,1-2H3/b26-12+

InChI Key

JAMPQIXPGFUGOH-RPPGKUMJSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C)/C=N/N4C=NN=C4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C)C=NN4C=NN=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Reactant of Route 2
Reactant of Route 2
1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Reactant of Route 3
Reactant of Route 3
1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Reactant of Route 4
Reactant of Route 4
1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Reactant of Route 5
Reactant of Route 5
1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Reactant of Route 6
Reactant of Route 6
1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.